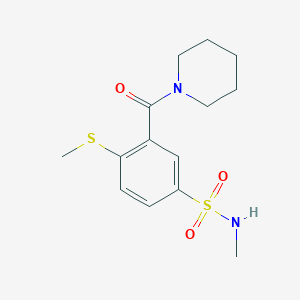

![molecular formula C18H27N3O3 B4584899 ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate involves complex strategies, including the use of trisubstituted beta-amino acid derivatives and substituted benzamidine structures. These methods aim to optimize the molecule's bioactivity by conformational restriction and improving its interaction with biological targets. One notable example is the development of a potent and orally active fibrinogen receptor antagonist, characterized by its trisubstituted beta-amino acid residue and amidinobenzoyl unit modification for enhanced activity and oral bioavailability (Hayashi et al., 1998).

Molecular Structure Analysis

The molecular structure of ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate and its derivatives has been explored through various techniques, including NMR and X-ray crystallography. These studies reveal the importance of the trisubstituted beta-amino acid unit in maintaining the active conformation of the molecule and suggest the potential of such residues as linear templates to restrict the conformational flexibility of peptidomimetics. The structural analysis underscores the role of specific functional groups and their placement in achieving desired biological activities and pharmacokinetic properties (Hayashi et al., 1998).

Aplicaciones Científicas De Investigación

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is identified as a highly potent and orally active fibrinogen receptor antagonist. It features a trisubstituted beta-amino acid residue, indicating significant potential for antithrombotic treatment in acute phases due to its rapid onset and relatively short duration of action after oral administration. This compound underscores the importance of the trisubstituted beta-amino acid unit in maintaining the molecule's active conformation and highlights the therapeutic potential of 3-substituted-2,2-dimethyl-beta-amino acid residues as linear templates to restrict the conformational flexibility of peptidomimetics (Hayashi et al., 1998).

Orthogonally Protected Amino Acids

The synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates demonstrates a methodology for producing edeine analogs. The absolute configuration of newly generated asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products, established through 1H NMR spectroscopy, showcases advancements in the synthesis of complex amino acids for potential applications in medicinal chemistry and drug development (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Conversion into Conhydrins

Ethyl N-benzhydrylpipecolinate's reaction with ethylmagnesium bromide, followed by treatment with alcoholic alkali, showcases a method for synthesizing hydroxypropyl-substituted piperidine. This method effectively produces racemic α- and β-conhydrins, highlighting a novel approach to accessing these compounds which could have implications in synthetic organic chemistry and potentially pharmacological applications (Lysenko, Bekish, & Kulinkovich, 2002).

Schiff and Mannich Bases of Isatin Derivatives

The synthesis and characterization of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones offer insights into the chemical structure and potential applications of these compounds. Such studies contribute to the broader field of medicinal chemistry, where these derivatives could serve as key intermediates in the development of new therapeutic agents (Bekircan & Bektaş, 2008).

Biomimetically Activated Amino Acids

Research on the catalysis in the hydrolysis of alanyl ethyl phosphate sheds light on the inherent reactivity of activated amino acid derivatives. Such studies contribute to understanding the biochemical processes involved in protein biosynthesis and could inform the design of biomimetic catalysts for synthetic applications (Kluger, Loo, & Mazza, 1997).

Propiedades

IUPAC Name |

ethyl 3-[(1-benzylpiperidin-4-yl)carbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-2-24-17(22)8-11-19-18(23)20-16-9-12-21(13-10-16)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGABNLGFSQRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[(1-benzylpiperidin-4-yl)carbamoyl]-beta-alaninate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)

![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)

![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)